molecular formula C21H14N2O3 B5621270 5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5621270
M. Wt: 342.3 g/mol
InChI Key: JYCVIMUIGZOVAH-UHFFFAOYSA-N
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Description

The compound of interest falls into the category of organic compounds with potential applications in various fields due to its unique chemical structure. It appears to be related to anthraquinone derivatives, which are known for their wide range of applications in dyes, drugs, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to "5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one" involves complex organic reactions. For instance, the behavior of 3,5-dihalo derivatives of anthra[1, 9-c,d]isoxazol-6-one with respect to primary and secondary amines was studied, demonstrating the possibility of amination and yielding amino derivatives through specific reactions (Gornbstaev, Zeibert, & Zolotareva, 1980). These processes underscore the synthetic versatility of anthra[1,9-cd]isoxazol-6-one derivatives.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an isoxazol-6-one ring fused to an anthracene skeleton, a structural motif that confers unique electronic and physical properties. The specific interactions and substitutions on the ring influence the chemical behavior and potential applications of these molecules.

Chemical Reactions and Properties

Reactions involving the chloroanthra[1,9-cd]-6-isoxazolone with oxygen-containing nucleophiles have been explored, indicating facile nucleophilic substitution reactions that produce alkoxy- or aryloxy-anthra[1,9-cd]-6-isoxazolones (Zolotareva & Gornostaev, 1983). These findings highlight the compound's reactivity towards nucleophiles, a key aspect of its chemical properties.

Physical Properties Analysis

While specific physical properties of "this compound" are not detailed in the available literature, the physical properties of similar compounds generally include solubility in various organic solvents, melting points, and molecular weights, which are crucial for their application in synthetic processes and material science.

Chemical Properties Analysis

The chemical properties of anthra[1,9-cd]isoxazol-6-one derivatives, including the target compound, involve their behavior in reactions such as amination, nucleophilic substitution, and ring-opening reactions. These reactions are essential for further functionalization and application of these compounds in creating more complex molecules.

For detailed studies and experimental conditions related to the synthesis, reactions, and properties of compounds similar to "this compound," the provided references offer a comprehensive overview (Gornbstaev, Zeibert, & Zolotareva, 1980); (Zolotareva & Gornostaev, 1983).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by isoxazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

10-(3-methoxyanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c1-25-13-6-4-5-12(11-13)22-16-9-10-17-19-18(16)20(24)14-7-2-3-8-15(14)21(19)26-23-17/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCVIMUIGZOVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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